molecular formula C15H17N3O3S2 B12245272 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

Cat. No.: B12245272
M. Wt: 351.4 g/mol
InChI Key: ISYMXMSRQDHQQL-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiophene-1,1-dioxide (sultam) moiety linked via an acetamide group to a 3-methylquinoxaline ring. The sulfanyl (S–) bridge connects the acetamide’s thioether group to the quinoxaline scaffold, which is substituted with a methyl group at the 3-position.

The sultam group (1,1-dioxidotetrahydrothiophen-3-yl) confers enhanced solubility and metabolic stability compared to non-oxidized thiophene analogs, while the quinoxaline core may facilitate π-π stacking interactions in biological targets .

Properties

Molecular Formula

C15H17N3O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide

InChI

InChI=1S/C15H17N3O3S2/c1-10-15(18-13-5-3-2-4-12(13)16-10)22-8-14(19)17-11-6-7-23(20,21)9-11/h2-5,11H,6-9H2,1H3,(H,17,19)

InChI Key

ISYMXMSRQDHQQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Tetrahydrothiophene moiety : This contributes to the compound's reactivity and biological activity.
  • Quinoxaline derivative : Known for its pharmacological properties, the presence of this bicyclic structure enhances interaction with biological targets.

The molecular formula is C13H14N2O2SC_{13}H_{14}N_2O_2S, with a molecular weight of approximately 270.39 g/mol.

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific kinases involved in inflammatory pathways. It has shown potential in modulating Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) , which plays a critical role in immune responses and inflammation. The presence of the 1,1-dioxide functional group enhances its chemical reactivity, allowing it to interact effectively with various biological targets .

Antimicrobial and Anticancer Activities

Recent studies have evaluated the antimicrobial and anticancer properties of this compound. For instance, it has demonstrated activity against various cancer cell lines, suggesting its potential as an anticancer agent. The compound's derivatives have shown moderate antioxidant activity and significant cytotoxicity against human lung cancer cells (A549) with varying IC50 values .

Case Study 1: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxic effects of synthesized derivatives of this compound, several compounds were tested against A549 cell lines. The results indicated that certain derivatives exhibited strong cytotoxic effects with IC50 values ranging from 11.20 to 59.61 µg/mL after a 72-hour treatment period .

CompoundIC50 (µg/mL)Cell Line
Compound A11.20A549
Compound B15.73A549
Compound C59.61A549

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of derivatives containing the tetrahydrothiophene structure. The compounds were tested against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. The results showed promising antimicrobial activity, indicating potential therapeutic applications in treating bacterial infections .

Comparison with Similar Compounds

Key Observations :

  • Quinoxaline Derivatives: The target compound shares structural homology with N-alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides, differing in the quinoxaline substituent (3-methyl vs. 3-phenyl) and the N-sultam group. The phenyl group in analogs enhances lipophilicity, whereas the sultam may improve aqueous solubility .
  • Synthetic Routes: S-alkylation is a common method for sulfanyl acetamide synthesis. For example, 3-phenylquinoxaline thione reacts with chloroacetamides to form N-alkyl derivatives , a pathway likely applicable to the target compound.
  • Heterocyclic Diversity: Compounds like VUAA-1 and oxadiazole derivatives (e.g., 8t) replace quinoxaline with triazole or oxadiazole cores, altering electronic properties and bioactivity profiles .

Table 2: Physicochemical and Bioactivity Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Bioactivity (if reported)
Target Compound C₁₅H₁₆N₄O₃S₂ 380.4 Not reported (inferred enzyme modulation)
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)oxadiazol-2-yl]sulfanyl}acetamide (8t) C₂₀H₁₇ClN₄O₃S 428.5 LOX inhibition, BChE inhibition
VUAA-1 C₁₇H₁₆N₄OS 324.4 Orco agonist (insect olfaction modulation)
N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide C₁₇H₁₆N₄OS 324.4 Not reported

Key Observations :

  • Molecular Weight: The target compound (380.4 g/mol) is heavier than VUAA-1 (324.4 g/mol) due to the sultam and quinoxaline groups. Higher molecular weight may influence pharmacokinetics, such as membrane permeability .
  • Bioactivity: Quinoxaline derivatives (e.g., 8t) show enzyme inhibitory activity (e.g., LOX, BChE), suggesting the target compound could share similar mechanisms. VUAA-1’s Orco agonist activity highlights the role of sulfanyl acetamides in receptor modulation .

Electronic and Functional Group Comparisons

  • Sultam vs. Alkyl/Aryl N-Substituents : The sultam group in the target compound provides strong electron-withdrawing effects and hydrogen-bonding capacity, unlike alkyl/aryl N-substituents in analogs (e.g., 8t, VUAA-1). This may enhance interactions with polar residues in enzyme active sites .
  • Quinoxaline vs.

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